molecular formula C25H36O5 B1143402 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) CAS No. 1176-21-2

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate)

Cat. No.: B1143402
CAS No.: 1176-21-2
M. Wt: 416.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) typically involves the acetylation of 3beta,17-Dihydroxypregn-5-en-20-one. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

    Substitution: Compounds with different functional groups replacing the acetate groups.

Scientific Research Applications

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other steroid derivatives.

    Biology: Studied for its effects on various biological pathways and processes.

    Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and anti-inflammatory effects.

    Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) involves its interaction with steroid receptors in the body. It can bind to these receptors and modulate their activity, leading to changes in gene expression and cellular function. The molecular targets include various enzymes and proteins involved in steroid metabolism and signaling pathways.

Comparison with Similar Compounds

  • 3beta,17alpha-Dihydroxypregn-5-en-20-one
  • 3beta,16alpha-Dihydroxypregn-5-en-20-one
  • 3beta,21-Dihydroxypregn-5-en-20-one
  • 3beta,17alpha,21-Trihydroxypregn-5-en-20-one

Comparison: 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) is unique due to its specific acetylation at the 3 and 17 positions. This modification can alter its biological activity and pharmacokinetic properties compared to other similar compounds. The presence of acetate groups can influence its solubility, stability, and interaction with biological targets, making it distinct from its non-acetylated counterparts .

Properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O5/c1-15(26)25(30-17(3)28)13-10-22-20-7-6-18-14-19(29-16(2)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h6,19-22H,7-14H2,1-5H3/t19-,20+,21-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYQTAVPLWZAFP-JNFBOQJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3517-38-2
Record name (3β)-3,17-Bis(acetyloxy)pregn-5-en-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3517-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003517382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3β,17-dihydroxypregn-5-en-20-one 3,17-di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.